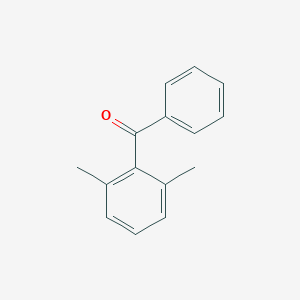

2,6-Dimethylbenzophenone

描述

Structure

3D Structure

属性

IUPAC Name |

(2,6-dimethylphenyl)-phenylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O/c1-11-7-6-8-12(2)14(11)15(16)13-9-4-3-5-10-13/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBPDHOUFKMTSHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)C(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30150608 | |

| Record name | 2,6-Dimethylbenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30150608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1139-60-2 | |

| Record name | 2,6-Dimethylbenzophenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1139-60-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Dimethylbenzophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001139602 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-Dimethylbenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30150608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-dimethylbenzophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.202 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Photophysical and Photochemical Mechanisms of 2,6 Dimethylbenzophenone

Electronic Structure and Excited State Dynamics

The introduction of two methyl groups at the ortho positions of the benzophenone (B1666685) core in 2,6-dimethylbenzophenone significantly influences its electronic structure and the subsequent dynamics of its excited states. These steric hindrances force the phenyl rings out of conjugation with the carbonyl group, altering the energy levels and transition probabilities. dtic.mil

Singlet and Triplet State Characterization of 2,6-Dimethylbenzophenone

Upon absorption of light, 2,6-dimethylbenzophenone is promoted from its singlet ground state (S₀) to an excited singlet state (S₁). Due to the steric hindrance from the ortho-methyl groups, the electronic conjugation between the phenyl rings and the carbonyl group is disrupted. dtic.mil This leads to changes in the nature and energy of the excited states compared to unsubstituted benzophenone.

The lowest excited singlet state (S₁) in benzophenones is typically of n,π* character, involving the promotion of a non-bonding electron from the carbonyl oxygen to an anti-bonding π* orbital. The subsequent excited states are of π,π* character. Following excitation, the molecule can undergo intersystem crossing (ISC) to the triplet manifold (Tₙ). uah.eswikipedia.org In many benzophenone derivatives, the lowest triplet state (T₁) is also of n,π* character. However, the relative energies of the n,π* and π,π* triplet states can be influenced by substitution and solvent environment. researchgate.net

Flash photolysis studies of 2,6-dimethylbenzophenone have identified multiple transient species, though their definitive assignment has been challenging compared to other ortho-substituted benzophenones. rsc.org

Intersystem Crossing (ISC) Processes and Efficiencies

Intersystem crossing (ISC) is a key process in the photophysics of benzophenones, where the molecule transitions from an excited singlet state to a triplet state with different spin multiplicity. wikipedia.org This process is typically very efficient in benzophenones. researchgate.net The rate of ISC can be affected by the molecular geometry and the presence of heavy atoms. wikipedia.orgresearchgate.net For benzophenone, both direct (S₁ → T₁) and indirect (S₁ → T₂ → T₁) pathways for populating the lowest triplet state have been proposed, with the indirect mechanism often being prevalent. uah.esresearchgate.net

Solvent Effects on Electronic Transitions and Excited State Lifetimes of Benzophenones

The solvent environment can significantly impact the electronic transitions and excited state lifetimes of benzophenones. acs.org Polar solvents can stabilize the ground state of the n,π* transition more than the excited state, leading to a hypsochromic (blue) shift in the absorption spectrum. oregonstate.edubau.edu.lb Conversely, π,π* transitions often exhibit a bathochromic (red) shift in polar solvents. oregonstate.edu

For benzophenone and its derivatives, solvent polarity has been shown to affect the rates of intersystem crossing. nih.gov Hydrogen-bonding interactions with protic solvents can modify the energy levels of the singlet and triplet states, thereby influencing the ISC rate. nih.gov For example, in methanol, the ISC time constant for benzophenone increases significantly due to hydrogen bonding. nih.gov The lifetimes of transient species, such as enols formed from photo-enolization, are also solvent-dependent. rsc.org

Table 1: Solvent Effects on Electronic Transitions of Benzophenones

| Solvent Type | Effect on n,π* Transition | Effect on π,π* Transition | Reference |

| Polar (e.g., Ethanol) | Blue shift (hypsochromic) | Red shift (bathochromic) | oregonstate.edu |

| Non-polar (e.g., Methylcyclohexane) | Reference wavelength | Reference wavelength | oregonstate.edu |

| Protic (e.g., Methanol) | Can increase ISC time constant | - | nih.gov |

This table provides a generalized overview of solvent effects on benzophenones.

Photoinduced Reaction Pathways of 2,6-Dimethylbenzophenone

The presence of ortho-methyl groups opens up specific photochemical reaction pathways for 2,6-dimethylbenzophenone that are not available to the unsubstituted parent compound.

Intramolecular Hydrogen Abstraction and Photoenolization of ortho-Methyl Groups

A primary photochemical process for ortho-methyl substituted benzophenones is intramolecular hydrogen abstraction. scispace.comresearchgate.net Upon excitation to the triplet state, the carbonyl oxygen can abstract a hydrogen atom from one of the ortho-methyl groups. rsc.orgresearchgate.net This process is a key step in the formation of transient enol species. scispace.com The hydrogen abstraction typically occurs from the triplet state and is a well-studied transformation. rsc.orgresearchgate.net

Identification of Transient Enol Species

The photoenolization of ortho-methyl benzophenones results in the formation of transient hydroxy-o-quinodimethanes, which are also referred to as photoenols. nih.govresearchgate.net These enol species are highly reactive intermediates. rsc.org In the case of other ortho-substituted benzophenones, two isomeric enols have been identified using flash photolysis techniques. rsc.org However, for 2,6-dimethylbenzophenone, the observed transients have been more difficult to assign definitively. rsc.org

In studies of related 2,4,6-trialkylphenyl ketones, both short-lived and long-lived enols have been identified. cdnsciencepub.com For instance, in the flash photolysis of 2,4,6-trimethylbenzoylbenzene, a transient absorption at 360 nm was assigned to a mixture of Z and E enols. cdnsciencepub.com It is plausible that 2,6-dimethylbenzophenone also forms similar transient enol species, although their specific spectral and kinetic characterization remains a complex area of study.

Kinetics of Photoenolization and Back-Reaction Dynamics

Upon excitation, the ketone undergoes rapid intersystem crossing to the triplet state. researchgate.net This excited triplet state then abstracts a hydrogen atom from one of the ortho-methyl groups, leading to the formation of a transient biradical species. This biradical is typically short-lived and decays to form two isomeric photoenols, the Z- and E-enols. researchgate.netresearchgate.net

Studies on closely related compounds, such as 2,4,6-trimethylbenzophenone (B177196), provide insight into the dynamics. For this analog, the Z-enol is relatively short-lived, with a lifetime of approximately 4 microseconds (µs), while the E-enol is significantly more stable, with a lifetime exceeding 100 µs in hexane. cdnsciencepub.com The decay of the Z-enol back to the ketone is a thermally allowed 1,5-hydrogen shift, accounting for its shorter lifetime. bgsu.edu The back-reaction of the more stable E-enol to the ketone is a slower process. The high reactivity of these photoenols is demonstrated by their rapid reaction with trapping agents like oxygen and dimethyl acetylenedicarboxylate. researchgate.net

Table 1: Transient Species and Lifetimes in the Photoenolization of Related Alkyl-Substituted Benzophenones

| Compound | Transient Species | Lifetime | Solvent |

|---|---|---|---|

| 2,4,6-Trimethylbenzophenone | Triplet State | >2 µs | Acetonitrile |

| 2,4,6-Trimethylbenzophenone | Z-enol | ~4 µs | Hexane |

| 2,4,6-Trimethylbenzophenone | E-enol | >100 µs | Hexane |

| 2-Methylbenzophenone | Triplet Biradical | 63 ns | Methanol |

| 2-Methylbenzophenone | Z-Photoenol | ~10 µs | Methanol |

Data synthesized from related compound studies to illustrate typical kinetics. researchgate.netcdnsciencepub.com

Influence of Steric Hindrance on Photoenolization Pathways

The two ortho-methyl groups in 2,6-dimethylbenzophenone create significant steric hindrance around the carbonyl group. This steric crowding forces the phenyl rings to adopt a more twisted, non-planar conformation relative to each other. This conformation has a substantial impact on the photochemistry:

Enhanced Photoenolization: The steric strain favors intramolecular hydrogen abstraction from an ortho-methyl group, making photoenolization a highly efficient process.

Longer Triplet Lifetimes: Compared to less substituted benzophenones, 2,6-dimethylbenzophenone and its analogs exhibit relatively long-lived triplet states. cdnsciencepub.com For instance, the triplet lifetime of 2,4,6-trimethylbenzophenone is over 2 µs in acetonitrile, which is considerably longer than that of mono-alkyl substituted ketones. cdnsciencepub.com This is because the steric hindrance slows down other deactivation pathways, such as intermolecular reactions.

Suppression of Biradical Intermediates: In laser flash photolysis studies of heavily substituted ketones like 2,4,6-triisopropylbenzophenone, biradical intermediates were not observed. cdnsciencepub.com This suggests that the decay of the triplet state to the photoenol may be a very rapid, concerted process, or the biradical is too short-lived to be detected.

Intermolecular Hydrogen Abstraction Reactions in Photoinitiator Systems

While intramolecular hydrogen abstraction (photoenolization) is the dominant process for 2,6-dimethylbenzophenone in inert solvents, intermolecular hydrogen abstraction can become competitive in the presence of suitable hydrogen donors. This reactivity is the basis for its use as a Type II photoinitiator in polymer chemistry. researchgate.netresearchgate.net

In a photoinitiator system, the excited triplet state of 2,6-dimethylbenzophenone abstracts a hydrogen atom from a substrate, such as a polymer chain (P-H) or a solvent molecule. researchgate.net This reaction generates a ketyl radical (from the benzophenone) and a substrate radical (P•). cdnsciencepub.comresearchgate.net

Reaction Scheme: ³(BP)* + P-H → BP-H• (Ketyl Radical) + P•

The resulting polymer radicals (P•) can then combine to form cross-links, leading to the curing or modification of the material. researchgate.net The efficiency of this process depends on the concentration and reactivity of the hydrogen donor. Studies with 2,4,6-trimethylbenzophenone and 1,4-cyclohexadiene (B1204751) (a good hydrogen donor) show a quenching rate constant of 3.7 x 10⁷ M⁻¹s⁻¹, yielding the characteristic ketyl radical. cdnsciencepub.com

Photoreductive Processes of the Carbonyl Group

The intermolecular hydrogen abstraction that forms the ketyl radical is the primary step in the photoreduction of the carbonyl group. In the absence of other radical scavengers or polymer chains, the fate of the ketyl radical often involves dimerization. Two diphenylhydroxymethyl (ketyl) radicals can combine to form benzpinacol. researchgate.net

Reaction Scheme: 2 BP-H• → (BP-H)₂ (Benzpinacol)

In systems containing polymers or other alkyl species, the ketyl radical can also react with substrate radicals to form α-alkylbenzhydrols, which have been identified as products in the photoreduction of benzophenone in polyethylene (B3416737) model systems. researchgate.net These competing reactions highlight the diverse pathways available in photoreductive processes involving 2,6-dimethylbenzophenone.

Photooxidation Mechanisms Leading to Ring Cleavage and Phthalide (B148349) Formation

In the presence of molecular oxygen, the photochemically generated intermediates of 2,6-dimethylbenzophenone can be trapped, leading to photooxidation products. Oxygen can efficiently quench both the excited triplet state and react with the biradical and photoenol intermediates. researchgate.netbgsu.edu

The reaction of the photoenol with oxygen can lead to the formation of hydroperoxides, which are unstable and can decompose, potentially leading to cleavage of the aromatic ring. bgsu.edu A known photooxidation pathway for related ortho-substituted aromatic aldehydes and ketones is the formation of phthalide-type structures. For example, the photolysis of o-phthalaldehyde (B127526) yields phthalide through the intermediacy of a 1,4-biradical. researchgate.net While not definitively documented for 2,6-dimethylbenzophenone itself, a similar pathway involving the trapping of the enol or biradical intermediate by oxygen could lead to ring-opened products or the formation of a substituted phthalide.

Fragmentation Pathways and Radical Generation (e.g., α-cleavage in related ketones)

In addition to photoenolization, other photochemical reactions such as fragmentation can occur, although they are generally less favored for ortho-alkylated benzophenones. One of the most fundamental fragmentation reactions for excited ketones is the Norrish Type I or α-cleavage. researchgate.net This process involves the homolytic cleavage of the bond between the carbonyl carbon and one of the adjacent aromatic rings.

Reaction Scheme (α-cleavage): C₆H₅-CO-C₆H₃(CH₃)₂ + hν → C₆H₅-CO• (Benzoyl Radical) + •C₆H₃(CH₃)₂ (2,6-Dimethylphenyl Radical)

This pathway generates two distinct radical species. libretexts.org However, for 2,6-dimethylbenzophenone, the extreme speed and efficiency of the intramolecular hydrogen abstraction to form the photoenol means that α-cleavage is not a major competing pathway. Fragmentation is more commonly observed in mass spectrometry or under high-energy photolysis conditions. libretexts.orglehigh.edu

Mechanistic Insights from Time-Resolved Spectroscopy

Time-resolved spectroscopy, particularly nanosecond and femtosecond transient absorption, is an indispensable tool for elucidating the complex, multi-step photochemical mechanisms of 2,6-dimethylbenzophenone. researchgate.net These techniques allow for the direct observation and characterization of short-lived intermediates.

Triplet State Detection: Laser flash photolysis studies on 2,6-dimethylbenzophenone and its analogs have identified the transient absorption of the triplet excited state. researchgate.netcdnsciencepub.com For 2,4,6-trimethylbenzophenone, this appears as a broad absorption that decays with a lifetime of several hundred nanoseconds to microseconds, depending on the solvent. cdnsciencepub.com

Photoenol Formation: The decay of the triplet state is concurrent with the growth of new absorption bands attributed to the photoenols. cdnsciencepub.combgsu.edu The Z- and E-enols often have distinct absorption spectra and lifetimes, which can be kinetically resolved.

Biradical Intermediates: While the biradical intermediate is a key mechanistic step, its direct observation is challenging due to its very short lifetime. In some systems, like 2-methylbenzophenone, a short-lived transient (63 ns) has been assigned to the triplet biradical. researchgate.net However, for the more sterically hindered 2,6-dimethylbenzophenone, flash photolysis revealed three transient species, but their similarity to other ketones was low, and no definitive assignments were made, highlighting the compound's unique behavior. researchgate.net

Transient Absorption Spectroscopy for Intermediate Detection

Transient absorption spectroscopy is a critical technique for identifying and characterizing the short-lived intermediates that form following the photoexcitation of 2,6-dimethylbenzophenone. Upon absorption of light, the molecule is promoted to an excited singlet state, which rapidly undergoes intersystem crossing to the more stable triplet state. This triplet species can then proceed through various photochemical pathways, including intramolecular hydrogen abstraction, to generate transient intermediates such as biradicals and enols.

In studies of ortho-methylated benzophenones, laser flash photolysis allows for the monitoring of these transient species in real-time. For instance, upon excitation of o-methylbenzophenone in solution, a sequence of events occurs: the initial formation of the first singlet excited state is followed by intersystem crossing to the triplet state (n, π*). This triplet state then undergoes a 1,5-hydrogen atom transfer to form biradical intermediates, which can subsequently convert to enol transients. researchgate.net

While specific transient absorption data for 2,6-dimethylbenzophenone is limited, analysis of closely related compounds provides insight into the expected intermediates. For example, laser flash photolysis of 2,4-dimethylbenzophenone (B72148) reveals a biradical intermediate with an absorption maximum at 535 nm. cdnsciencepub.com This biradical is a precursor to longer-lived enol isomers, which exhibit a characteristic transient absorption band around 360 nm. cdnsciencepub.com The detection of these distinct spectral signatures allows for the kinetic and mechanistic dissection of the photochemical reaction cascade. The table below summarizes transient absorption data for intermediates observed in related ortho-alkylphenyl ketones.

| Compound | Intermediate | Absorption Maximum (λmax) | Solvent |

| 2,4-Dimethylbenzophenone | Biradical | 535 nm | Various |

| 2,4-Dimethylbenzophenone | Z- and E-Enols | 360 nm | Hexane |

| 2-tert-Butylbenzophenone | Biradical | 465 nm | Various |

| o-Methylbenzophenone | Triplet State, Biradicals, Enols | Not specified | Acetonitrile, Aqueous |

Time-Resolved Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Characterization

Time-resolved electron paramagnetic resonance (EPR) spectroscopy is a powerful method for the direct detection and characterization of transient radical species that possess unpaired electrons. In the photochemistry of benzophenones, this technique is invaluable for studying the formation and behavior of ketyl radicals and radical pairs generated through hydrogen abstraction or other photochemical processes. dtic.mil EPR spectroscopy provides detailed information about the electronic structure and environment of these radicals through the analysis of g-factors and hyperfine splitting patterns. ljmu.ac.uk

When 2,6-dimethylbenzophenone is photoexcited to its triplet state, it can abstract a hydrogen atom from a suitable donor, leading to the formation of a benzophenone ketyl radical. Time-resolved EPR can monitor the kinetics of this radical's formation and decay. Furthermore, the phenomenon of chemically induced dynamic electron polarization (CIDEP) can be observed, providing mechanistic insights. researchgate.net CIDEP arises from the non-Boltzmann population of electron spin states in the newly formed radicals, resulting in enhanced absorption or emission in the EPR spectrum. The analysis of CIDEP effects helps to distinguish between different radical formation pathways, such as the triplet mechanism or the radical-pair mechanism. researchgate.net

Studies on benzophenone and its derivatives have successfully used time-resolved EPR to investigate the interaction between the excited triplet state and various molecules, leading to the generation of polarized radical species. dtic.milresearchgate.net This technique allows for the unambiguous identification of carbon-centered and oxygen-centered radicals, which can be challenging to differentiate using other spectroscopic methods. researchgate.net

Ultrafast Dynamics Studies of Excited State Decay Processes

The decay of the excited state of 2,6-dimethylbenzophenone involves a series of rapid, competing photophysical and photochemical processes that can be elucidated using ultrafast spectroscopic techniques. Following excitation, the molecule transitions from the initial Franck-Condon state through various decay channels. The primary deactivation pathway for many benzophenone derivatives is a highly efficient intersystem crossing (ISC) from the lowest excited singlet state (S₁) to the triplet manifold (T₁). researchgate.net

For ortho-methyl substituted benzophenones, the triplet state is typically a reactive n,π* state. From here, the molecule can undergo intramolecular 1,5-hydrogen atom transfer from one of the ortho-methyl groups to the carbonyl oxygen. This process leads to the formation of a short-lived biradical intermediate. researchgate.net The dynamics of this hydrogen transfer and the subsequent evolution of the biradical into more stable enol isomers occur on the picosecond to nanosecond timescale. cdnsciencepub.com

The rates of these decay processes are sensitive to the molecular environment and substitution patterns. For example, the triplet lifetimes of substituted benzophenones can vary by over nine orders of magnitude in crystalline states, from picoseconds to milliseconds. researchgate.net This variation is often correlated with the electron-donating or -withdrawing nature of the substituents. Research on a series of 4,4'-disubstituted benzophenones has shown a strong correlation between the triplet quenching rate constants and the Hammett σ+ values of the substituents, indicating that charge transfer interactions play a significant role in the deactivation process. researchgate.net Ultrafast studies, combining transient absorption with computational modeling, are essential for mapping the potential energy surfaces and understanding the complex interplay of electronic and structural changes that govern the excited state decay of 2,6-dimethylbenzophenone. researchgate.netnih.gov

| Benzophenone Derivative | Triplet Lifetime (τT) | Environment |

| 4,4'-Diaminobenzophenone | ~62 ps | Nanocrystal |

| 4,4'-Dimethoxybenzophenone | Not specified | Nanocrystal |

| 4,4'-Dimethylbenzophenone (B146755) | ~1185 ns | Nanocrystal |

| Benzophenone (parent) | 1 ms | Nanocrystal |

| Benzophenone (parent) | 1-1000 µs | Solution |

Advanced Spectroscopic Characterization and Conformational Analysis of 2,6 Dimethylbenzophenone

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the detailed molecular structure of 2,6-dimethylbenzophenone in both solution and the solid state.

The ¹H and ¹³C NMR spectra provide definitive confirmation of the substitution pattern in 2,6-dimethylbenzophenone. In ¹H NMR, the methyl protons typically appear as a singlet, while the aromatic protons exhibit complex splitting patterns due to their distinct chemical environments. The integration of these signals corresponds to the number of protons in each environment.

¹³C NMR spectroscopy offers a wider chemical shift range, often allowing for the resolution of all unique carbon atoms. libretexts.org The chemical shifts are influenced by factors such as hybridization and the electronegativity of nearby atoms. libretexts.org The carbonyl carbon is characteristically found far downfield. libretexts.org Due to the low natural abundance of ¹³C, obtaining these spectra can be more challenging than for ¹H NMR. libretexts.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 2,6-Dimethylbenzophenone Note: This table presents predicted values. Actual experimental values may vary based on solvent and other experimental conditions.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Methyl Protons (CH₃) | ~2.1-2.3 | ~19-21 |

| Aromatic Protons (Dimethyl-substituted ring) | ~7.0-7.3 | ~128-138 |

| Aromatic Protons (Unsubstituted ring) | ~7.3-7.8 | ~128-132 |

| Quaternary Carbons (Dimethyl-substituted ring) | - | ~135-140 |

| Carbonyl Carbon (C=O) | - | ~195-200 |

| Other Aromatic Carbons | - | ~125-135 |

The steric clash between the ortho-methyl groups and the carbonyl group, as well as the other phenyl ring, forces the molecule into a non-planar conformation. This restricted rotation around the single bonds connecting the phenyl rings to the carbonyl group can be studied using dynamic NMR spectroscopy. At different temperatures, the rate of rotation may change, leading to broadening or sharpening of specific NMR signals. scielo.org.mx This phenomenon allows for the determination of the energy barriers associated with this hindered rotation. scielo.org.mx Computational modeling can complement experimental NMR data to predict the most stable conformations. scielo.org.mx

In the solid state, the molecular motion of 2,6-dimethylbenzophenone is significantly restricted. Solid-state NMR (ssNMR) is an essential technique for investigating the structure and dynamics in this phase. Magic-angle spinning (MAS) is often employed to reduce anisotropic interactions, which would otherwise lead to broad, featureless peaks. This allows for the precise measurement of isotropic chemical shifts, providing information about the local electronic environment of the nuclei.

ssNMR studies can reveal details about the non-planar nature of the aromatic rings and the dynamics of the methyl groups. The non-equivalence of the methyl groups in the solid state can sometimes be resolved, providing further insight into the packed crystal structure. Combining ssNMR data with quantum mechanical calculations can lead to a detailed refinement of the crystal structure. researchgate.net

Vibrational Spectroscopy

FT-IR spectroscopy is a rapid and effective method for identifying the characteristic functional groups within a molecule. pressbooks.pub The absorption of infrared radiation excites molecular vibrations, such as stretching and bending, at specific frequencies. ksu.edu.sa

For 2,6-dimethylbenzophenone, the FT-IR spectrum is dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration. The exact position of this band can be influenced by the electronic effects of the methyl groups and the non-planar conformation of the molecule. Other characteristic bands include C-H stretching and bending vibrations of the methyl groups and the aromatic rings, as well as C-C stretching vibrations within the rings. researchgate.net

Table 2: Characteristic FT-IR Absorption Bands for 2,6-Dimethylbenzophenone

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Carbonyl (C=O) | Stretching | ~1660-1680 |

| Aromatic C-H | Stretching | ~3000-3100 |

| Methyl C-H | Stretching | ~2850-2970 |

| Aromatic C=C | Stretching | ~1450-1600 |

| Methyl C-H | Bending | ~1375-1450 |

Raman spectroscopy is a complementary technique to FT-IR spectroscopy. ksu.edu.sa It is based on the inelastic scattering of monochromatic light, providing information about molecular vibrations. ksu.edu.sa While FT-IR is sensitive to vibrations that cause a change in the dipole moment, Raman spectroscopy is sensitive to vibrations that cause a change in the polarizability of the molecule. ksu.edu.sa

In the Raman spectrum of 2,6-dimethylbenzophenone, vibrations of the non-polar bonds, such as the C-C bonds within the aromatic rings, often produce strong signals. ksu.edu.sa This can provide additional structural details that may be weak or absent in the FT-IR spectrum. The combination of both FT-IR and Raman data allows for a more complete vibrational analysis of the molecule. global-sci.com Computational methods, such as Density Functional Theory (DFT), can be used to simulate the vibrational spectra and aid in the assignment of the observed bands. global-sci.comarxiv.org

Electronic Spectroscopy

Electronic spectroscopy provides valuable insights into the electronic structure and transitions within a molecule upon absorption of ultraviolet or visible light.

The UV-Vis spectrum of 2,6-dimethylbenzophenone is characterized by absorption bands corresponding to electronic transitions within the benzophenone (B1666685) chromophore. The benzophenone molecule itself exhibits several absorption bands in the UV region. researchgate.net These transitions, primarily of the π → π* and n → π* type, are influenced by the substitution pattern on the phenyl rings. researchgate.netufms.bracs.org

In substituted benzophenones, the position and intensity of these absorption bands can be affected by both electronic and steric effects of the substituents. researchgate.net For instance, electron-donating groups can cause a bathochromic (red) shift in the absorption maxima. ufms.br In the case of 2,6-dimethylbenzophenone, the methyl groups are weak electron-donating groups. However, the primary influence of the ortho-methyl groups is steric, forcing the substituted phenyl ring out of planarity with the carbonyl group. This twisting of the molecular conformation can disrupt the π-conjugation, leading to changes in the electronic absorption spectrum compared to planar analogues. researchgate.netacs.org The absorption spectra of benzophenone derivatives are also sensitive to the solvent polarity, with changes in solvent often causing shifts in the absorption maxima. researchgate.netuomustansiriyah.edu.iq

Interactive Table: UV-Vis Absorption Data for Benzophenone Derivatives

| Compound | Solvent | λmax (nm) | Transition Type | Reference |

| Benzophenone | Ethanol | ~250, ~340 | π → π, n → π | researchgate.net |

| 4-Methoxybenzophenone | Ethanol | - | - | researchgate.net |

| 4-Hydroxybenzophenone | Ethanol | - | - | researchgate.net |

| 2-Hydroxybenzophenone | Ethanol | - | - | researchgate.net |

| 2-Hydroxy-4,6-dimethylbenzophenone | - | - | - | acs.orgacs.org |

Upon absorption of UV light, 2,6-dimethylbenzophenone can transition to an excited singlet state, which can then undergo intersystem crossing to a triplet state. The decay from these excited states can occur through fluorescence (from the singlet state) or phosphorescence (from the triplet state).

Benzophenones are well-known for their phosphorescence at low temperatures. hitachi-hightech.comoregonstate.edu Laser flash photolysis studies have been instrumental in characterizing the transient species and excited states of substituted benzophenones. cdnsciencepub.com For example, the triplet state of 2,4,6-trimethylbenzophenone (B177196) has been identified by its transient absorption spectrum and quenching behavior. cdnsciencepub.com While specific fluorescence data for 2,6-dimethylbenzophenone is not detailed in the provided results, studies on related compounds show that the fluorescence and phosphorescence characteristics are highly dependent on the molecular structure and environment. cdnsciencepub.combgsu.eduacs.org For instance, the presence of ortho-methyl groups can influence the lifetime and decay pathways of the excited states. cdnsciencepub.com In some cases, intramolecular hydrogen abstraction can occur from an excited triplet state, leading to the formation of photoenols. researchgate.net However, for 2,6-dimethylbenzophenone, the observed transients in photolysis studies were not attributed to photoenols. researchgate.net

Mass Spectrometry for Molecular Weight and Fragmentation Patterns

Mass spectrometry is a powerful technique for determining the molecular weight and elucidating the structure of compounds through analysis of their fragmentation patterns. The molecular weight of 2,6-dimethylbenzophenone is 210.27 g/mol . nih.govalfa-chemistry.com

In the mass spectrum of a ketone, fragmentation often occurs via cleavage of the carbon-carbon bonds adjacent to the carbonyl group. libretexts.org For benzophenone derivatives, the fragmentation pattern can provide information about the substituents on the phenyl rings. The mass spectrum of the isomeric 4,4'-dimethylbenzophenone (B146755) shows a molecular ion peak at m/z 210, with other significant peaks at m/z 119, 91, and 195. nih.gov Similarly, the mass spectrum of 2,4-dimethylbenzophenone (B72148) shows prominent peaks at m/z 209, 210, 77, 105, and 195. nih.gov While a detailed fragmentation pattern for 2,6-dimethylbenzophenone was not explicitly available, it is expected to show a molecular ion peak and fragment ions resulting from the cleavage of the bonds around the carbonyl group and within the dimethylphenyl and phenyl moieties.

Interactive Table: Prominent Mass Spectral Peaks for Dimethylbenzophenone Isomers

| Compound | Molecular Weight ( g/mol ) | m/z values of Prominent Peaks | Reference |

| 2,6-Dimethylbenzophenone | 210.27 | Not explicitly detailed | alfa-chemistry.com |

| 2,4-Dimethylbenzophenone | 210.27 | 209, 210, 77, 105, 195 | nih.gov |

| 4,4'-Dimethylbenzophenone | 210.27 | 119, 210, 91, 195, 65 | nih.gov |

X-ray Diffraction Challenges and Complementary Methods for Crystalline Structure Elucidation

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a crystalline solid. However, obtaining single crystals of sufficient quality for X-ray analysis can be challenging. For 2,6-dimethylbenzophenone, the non-planar conformation due to steric hindrance between the methyl groups and the carbonyl group presents an interesting structural feature to be determined.

When single-crystal X-ray diffraction is not feasible, powder X-ray diffraction can be used to characterize the crystalline form of the material. researchgate.net For example, powder X-ray diffraction has been used to study the polymorphism of other benzophenone derivatives. researchgate.net In cases where X-ray diffraction data is difficult to obtain, other spectroscopic methods can provide complementary information about the solid-state conformation. For instance, solid-state NMR spectroscopy can be used to probe the local environment of atomic nuclei and provide insights into molecular conformation and packing. Computational modeling, such as Density Functional Theory (DFT) calculations, can also be employed to predict the stable conformations of the molecule. researchgate.net

Computational Chemistry and Theoretical Investigations of 2,6 Dimethylbenzophenone

Electronic Structure and Molecular Geometry Optimization

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) has proven to be a powerful tool for investigating the ground state properties of molecules like 2,6-dimethylbenzophenone. By employing various functionals, such as B3LYP and B3PW91, in conjunction with basis sets like 6-311++G(d,p), researchers can perform geometry optimization to determine the most stable molecular structure. scispace.com The absence of imaginary frequencies in the calculated vibrational spectra confirms that the optimized geometry corresponds to a minimum on the potential energy surface. scispace.com

For related dimethylbenzophenone isomers, like 3,5-dimethylbenzophenone (3,5-DMBP), DFT calculations using the B3LYP functional with a 6-31+G(d,p) basis set have been successfully used to determine ground state molecular geometries, including bond lengths and angles. global-sci.comglobal-sci.com These theoretical calculations are often compared with experimental data from similar systems to validate the computational methodology. researchgate.net

The study of electronic properties through DFT also involves the analysis of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy gap between HOMO and LUMO provides insights into the chemical reactivity and kinetic stability of the molecule. global-sci.comglobal-sci.comresearchgate.net For instance, a smaller energy gap suggests that charge transfer is more likely to occur within the molecule. global-sci.comglobal-sci.com In the case of 4-fluoro-4'-hydroxybenzophenone, the calculated ground state energy gap using the B3LYP/6-311++G(d,p) method was found to be 4.717 eV. scispace.com

Table 1: Calculated Thermodynamic Properties of 3,5-Dimethylbenzophenone

| Property | Value |

|---|---|

| Total Energy (B3LYP/6-31+G(d,p)) | -729.8 Hartrees |

| HOMO Energy | -0.22 eV |

| LUMO Energy | -0.01 eV |

| Energy Gap | 0.21 eV |

Hartree-Fock (HF) Methods and Basis Set Selection

The Hartree-Fock (HF) method is a fundamental ab initio approach used in computational chemistry to approximate the wavefunction and energy of a multi-electron system. numberanalytics.comazchemie.com It serves as a starting point for more advanced methods that account for electron correlation. numberanalytics.com The accuracy of HF calculations is highly dependent on the choice of the basis set, which is a set of mathematical functions used to build the molecular orbitals. numberanalytics.com

Commonly used basis sets include minimal basis sets (e.g., STO-3G), split-valence basis sets (e.g., 6-31G), and correlation-consistent basis sets (e.g., cc-pVDZ). numberanalytics.com The selection of a basis set is a compromise between accuracy and computational cost. Larger basis sets with more functions provide more accurate results but require significantly more computational resources. ucsb.edu For large molecular systems, methods like Hartree-Fock-3c (HF-3c) have been developed, which use a small Gaussian AO basis set and apply corrections for dispersion interactions and basis set superposition error to achieve good accuracy at a lower computational cost. nih.gov

In the study of benzophenone (B1666685) derivatives, HF methods have been used alongside DFT to calculate various properties. For example, in the investigation of 3,5-dimethylbenzophenone, the first order hyperpolarizability was calculated using the HF/6-31+G(d,p) method. global-sci.comglobal-sci.com Similarly, for 2-amino-5-nitrobenzophenone, molecular geometry and vibrational frequencies were calculated using both HF and B3LYP methods with a 6-311+G(d) basis set. researchgate.net The convergence of HF calculations towards the complete basis set limit has been studied using hierarchies of correlation-consistent and polarized-consistent basis sets, demonstrating a systematic improvement in the accuracy of calculated properties. researchgate.net

Analysis of Conformational Energy Landscapes of ortho-Substituted Benzophenones

The presence of bulky substituents in the ortho positions of benzophenone, as in 2,6-dimethylbenzophenone, introduces significant steric hindrance that governs the molecule's conformational preferences. The analysis of the conformational energy landscape is crucial for understanding the three-dimensional structure and reactivity of these molecules.

Theoretical studies on ortho-substituted benzophenones have revealed that the molecule adopts a non-planar conformation to alleviate the steric strain between the substituent and the carbonyl group, as well as the other phenyl ring. sci-hub.se The potential energy surface of these molecules is often characterized by multiple minima corresponding to different stable conformations. sci-hub.seresearchgate.net

For 2,6-dimethylbenzophenone, the two methyl groups force the substituted phenyl ring to be significantly twisted out of the plane of the carbonyl group. sci-hub.se The unsubstituted phenyl ring also adopts a twisted conformation, but generally to a lesser extent. sci-hub.se Semi-empirical calculations have been employed to generate contour maps of potential energy as a function of the torsional angles of the phenyl rings. sci-hub.seresearchgate.net These studies indicate that electrostatic interactions play a significant role in determining the relative stabilities of different conformers. sci-hub.seresearchgate.net For the 2,6-dimethyl derivative, calculations suggest a preferred conformation with the substituted ring having a torsional angle of approximately 56° and the unsubstituted ring being planar with the carbonyl group (torsional angle of 0°). sci-hub.se However, the energy barrier for interconversion between minima is relatively low, suggesting that the molecule can undergo significant libration around these minima at room temperature. sci-hub.se

Prediction of Spectroscopic Parameters

Calculation of Vibrational Frequencies (IR, Raman) and Intensities

Computational methods, particularly DFT, are widely used to predict the vibrational spectra (Infrared and Raman) of molecules. These calculations provide valuable information for the assignment of experimental vibrational bands to specific normal modes of vibration. nist.gov

For derivatives of benzophenone, such as 3,5-dimethylbenzophenone, DFT calculations at the B3LYP/6-31+G(d,p) level of theory have been used to compute harmonic vibrational frequencies, IR intensities, and Raman activities. global-sci.comglobal-sci.com The calculated frequencies are often scaled by an empirical factor to better match the experimental values, accounting for anharmonicity and other systematic errors in the computational method. researchgate.net The root mean square (RMS) error between the observed and calculated frequencies provides a measure of the quality of the theoretical model. global-sci.com

The analysis of the potential energy distribution (PED) is also performed to provide a detailed assignment of each vibrational mode in terms of the contributions from different internal coordinates (e.g., stretching, bending, and torsion). global-sci.com This allows for a comprehensive understanding of the molecular vibrations. For example, the characteristic C=O stretching frequency in benzophenones is a strong band in the IR spectrum and its position can be influenced by the electronic effects of the substituents.

Table 2: Comparison of Selected Experimental and Calculated Vibrational Frequencies (cm⁻¹) for 3,5-Dimethylbenzophenone

| Assignment | Experimental FT-IR | Experimental FT-Raman | Calculated (B3LYP/6-31+G(d,p)) |

|---|---|---|---|

| C-H stretch | 3058 | 3060 | 3065 |

| C=O stretch | 1655 | 1654 | 1685 |

| C-C stretch | 1597 | 1599 | 1602 |

| CH₃ sym. stretch | 2921 | 2923 | 2925 |

| CH₃ asym. stretch | 2975 | 2978 | 2980 |

Note: Data is for 3,5-dimethylbenzophenone, a related isomer. The calculated frequencies are typically unscaled and will show some deviation from experimental values. Data extracted from studies on similar compounds to illustrate the application of these calculations. global-sci.com

NMR Chemical Shift Predictions

Predicting Nuclear Magnetic Resonance (NMR) chemical shifts through computational methods is a valuable tool for structure elucidation and conformational analysis. pdx.edu The chemical shift of a nucleus is highly sensitive to its local electronic environment.

Theoretical predictions of ¹H and ¹³C NMR chemical shifts can be performed using methods like the Gauge-Including Atomic Orbital (GIAO) approach, often in conjunction with DFT calculations. liverpool.ac.uk The accuracy of these predictions depends on the level of theory, the basis set, and the inclusion of solvent effects. liverpool.ac.uk

For complex molecules like 2,6-dimethylbenzophenone, predicting chemical shifts can be challenging due to the molecule's conformational flexibility and the through-space effects of the aromatic rings and substituents. The steric compression and anisotropic effects from the nearby phenyl ring and carbonyl group will significantly influence the chemical shifts of the methyl protons. The chemical shifts of the aromatic protons are also affected by the torsional angles of the phenyl rings.

While specific theoretical NMR prediction data for 2,6-dimethylbenzophenone was not found in the provided search results, general principles can be applied. The methyl protons in 2,6-dimethylbenzophenone would be expected to be shifted due to the magnetic anisotropy of the benzene (B151609) ring and the carbonyl group. libretexts.org The chemical environment of each proton and carbon atom is unique, leading to a distinct pattern in the NMR spectrum. For comparison, the experimental ¹H NMR spectrum of the related 2,4-dimethylbenzophenone (B72148) shows distinct signals for the two different methyl groups. chemicalbook.com

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| 2,6-Dimethylbenzophenone |

| 3,5-Dimethylbenzophenone |

| 4-Fluoro-4'-hydroxybenzophenone |

| 2-Amino-5-nitrobenzophenone |

| Benzophenone |

| Urea |

Reactivity and Mechanism Prediction

Computational methods are instrumental in predicting the reactivity of 2,6-dimethylbenzophenone and elucidating the mechanisms of its reactions.

Molecular electrostatic potential (MEP) surfaces are used to identify the electrophilic and nucleophilic sites within a molecule. researchgate.net For 2,6-dimethylbenzophenone, the carbonyl carbon is an expected electrophilic site, susceptible to nucleophilic attack. The oxygen atom, with its lone pairs, represents a nucleophilic center. Computational analysis can quantify the charge distribution and predict the most likely sites for chemical reactions.

The photochemistry of o-alkylbenzophenones, including 2,6-dimethylbenzophenone, is a subject of significant computational study. researchgate.net A key photochemical process is photoenolization, where absorption of light leads to the formation of a transient photoenol. researchgate.nettdx.cat Computational modeling, using methods like M06-2X, can map out the potential energy surfaces for these reactions. flinders.edu.au This includes identifying intermediates, transition states, and minimum energy conical intersections that govern the reaction pathways. umich.edu For example, studies have detailed the trapping of photoenols by various electrophiles. tdx.cat

The photoenolization process for o-alkylphenyl ketones involves an intramolecular hydrogen atom transfer (HAT) from the ortho-methyl group to the carbonyl oxygen. flinders.edu.au Computational studies can determine the energetics of this process in both the excited singlet and triplet states. researchgate.net

Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron density distribution and intramolecular interactions that contribute to molecular stability. uni-muenchen.denih.gov This method transforms the calculated wavefunction into a set of localized bonds and lone pairs, corresponding to the familiar Lewis structure representation. uni-muenchen.de

The table below presents a hypothetical NBO analysis for a key interaction in a similar ketone.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| LP (O) | π* (C-C) | 5.4 |

| π (C-C) | π* (C=O) | 20.1 |

This table illustrates the type of data obtained from an NBO analysis, showing donor-acceptor interactions and their stabilization energies.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time, including their interactions with surrounding solvent molecules. jlu.edu.cnnih.gov

MD simulations can be employed to investigate the intermolecular interactions between 2,6-dimethylbenzophenone and solvent molecules in the solution phase. jlu.edu.cndovepress.com By modeling the system at an atomistic level, it is possible to analyze the formation and dynamics of hydrogen bonds and other non-covalent interactions. jlu.edu.cnresearchgate.net These simulations provide insights into how the solvent environment influences the conformation and properties of the solute molecule. The choice of force field, such as OPLS-AA, is crucial for obtaining accurate results. researchgate.net The analysis of radial distribution functions and the potential of mean force can reveal the structure of the solvation shells and the energetics of solute-solvent interactions. mdpi.com

Future Research Directions and Interdisciplinary Opportunities

Development of Novel and Sustainable Synthetic Methodologies

The traditional synthesis of benzophenones often relies on Friedel-Crafts acylation, which typically employs stoichiometric amounts of Lewis acid catalysts like aluminum chloride, leading to significant waste and environmental concerns. Future research is increasingly focused on developing greener, more sustainable synthetic routes. A promising avenue is the use of heterogeneous solid acid catalysts, which can be easily separated from the reaction mixture and recycled.

Key research directions include:

Heterogeneous Catalysis: The exploration of solid acid catalysts such as zeolites (e.g., H-beta) and functionalized mesoporous materials (e.g., triflic acid-functionalized mesoporous zirconia) presents a significant opportunity. mdpi.comgoogle.com These catalysts offer advantages like reusability, reduced corrosion, and minimization of hazardous waste streams compared to homogeneous catalysts. google.com Research efforts could focus on optimizing catalyst design to improve yield and regioselectivity in the acylation of m-xylene (B151644) or its derivatives.

Catalyst-Free and Solvent-Free Conditions: Developing synthetic protocols that operate under solvent-free or catalyst-free conditions is a major goal of green chemistry. Microwave-assisted organic synthesis, for example, could accelerate reaction times and reduce energy consumption.

Table 1: Comparison of Synthetic Methodologies for Dimethylbenzophenones

| Method | Catalyst | Key Advantages | Reported Limitations/Yield | Reference |

|---|---|---|---|---|

| Traditional Friedel-Crafts Acylation | AlCl₃ (homogeneous) | Well-established method | Requires stoichiometric amounts of catalyst, generates significant waste. Yields can be modest (e.g., 55% with side products). | google.com |

| Heterogeneous Friedel-Crafts Acylation | H-beta Zeolites | Reusable catalyst, environmentally friendlier, high conversion of phenol. | Product inhibition can occur due to strong adsorption of ketones on acid sites. | mdpi.comresearchgate.net |

| Solid Acid Catalyzed Acylation | Triflic acid functionalized mesoporous zirconia | Non-hazardous solid acid catalyst, avoids issues with HCl removal. | Requires specific catalyst preparation. | google.com |

| Transcarbonylation Reaction | Polyphosphoric acid (PPA) | Alternative pathway | Very low reported yields (e.g., 4%). | google.com |

Advanced Mechanistic Investigations of Complex Photochemical Reactions

While the general photochemistry of benzophenones is well-studied, the specific influence of the sterically hindering 2,6-dimethyl substitution pattern on reaction mechanisms warrants deeper investigation. The methyl groups can significantly alter the geometry of the excited states, influencing reaction pathways and quantum yields.

Future research should focus on:

Excited State Dynamics: Detailed studies of the n,π* and ππ* triplet excited states are crucial. The substitution on the benzophenone (B1666685) core can alter the energy levels and nature of these states, dictating the subsequent photochemical events. For instance, some substituted benzophenones, upon irradiation, form an (n, π*) triplet which can lead to fragmentation or isomerization instead of the typical photoreduction. nih.govacs.org

Intramolecular Processes: Certain substituted benzophenones can undergo unusual intramolecular photoredox reactions in aqueous solutions, a process that is not observed in organic solvents. nih.govcdnsciencepub.com Investigating whether 2,6-dimethylbenzophenone or its derivatives can undergo similar unique, formal intramolecular redox reactions could reveal novel photochemical transformations. nih.govcdnsciencepub.comcanada.ca

Advanced Spectroscopic Techniques: Employing time-resolved laser flash photolysis, transient absorption spectroscopy, and advanced mass spectrometry techniques can provide invaluable insights into the short-lived intermediates and complex reaction pathways involved in the photochemistry of 2,6-dimethylbenzophenone.

Rational Design of Functionalized 2,6-Dimethylbenzophenone Derivatives for Specific Applications

The 2,6-dimethylbenzophenone core serves as a versatile scaffold for the rational design of new molecules with tailored properties. By introducing various functional groups onto the aromatic rings, its chemical, physical, and biological activities can be finely tuned for specific applications.

Key areas for derivative design include:

Medicinal Chemistry: The core structure is a known pharmacophore. Designing and synthesizing derivatives with specific substitutions could lead to new therapeutic agents. For example, the fungicide Metrafenone is a complex bromo- and methoxy-substituted derivative of 2,6-dimethylbenzophenone. Future work could explore derivatives with potential antimicrobial or anticancer activities.

Photoinitiators: Benzophenone derivatives are widely used as photoinitiators for polymerization. researchgate.net Functionalization can alter the UV absorption characteristics, allowing for better matching with the emission spectra of light sources like mercury vapor lamps or LEDs. google.com This can lead to more efficient curing processes in industries such as coatings, inks, and 3D printing. smolecule.com

Molecular Probes: The photochemical properties of the benzophenone moiety make it suitable for use in photolabeling and as a probe to study biological interactions.

Table 2: Examples of Functionalized Benzophenone Derivatives and Their Applications

| Derivative Name/Class | Functional Groups | Target Application | Reference |

|---|---|---|---|

| Metrafenone | 3-Bromo, 2',3',4',6'-tetramethoxy, 2,6'-dimethyl | Agriculture (Fungicide) | |

| 2-Hydroxy-4-methoxybenzophenone | 2-Hydroxy, 4-Methoxy | Cosmetics (UV absorber in sunscreens) | |

| 4-Bromo-2',6'-dimethylbenzophenone | 4-Bromo | Materials Science (Photoinitiator) | smolecule.com |

| 4-Hydroxy-2,6-dimethoxy-benzophenone | 4-Hydroxy, 2,6-Dimethoxy | Pharmaceuticals (Potential antioxidant, anti-inflammatory) | ontosight.ai |

| Aminobenzophenones | Amino group (e.g., 4,4'-bis(diethylamino)benzophenone) | Polymer Curing (Photoinitiator with lower toxicity profile) | google.com |

Integration with Responsive and Smart Materials Design

"Smart" or "stimuli-responsive" materials, which change their properties in response to external stimuli, are at the forefront of materials science. bohrium.com The inherent photo-responsive nature of the benzophenone core makes 2,6-dimethylbenzophenone and its derivatives excellent candidates for incorporation into such materials.

Opportunities for interdisciplinary research include:

Photo-Responsive Polymers: Integrating 2,6-dimethylbenzophenone as a photo-crosslinker or a photosensitive pendant group into polymer chains could create materials that change their shape, solubility, or wettability upon light exposure. specificpolymers.com Such materials have potential applications in areas like drug delivery, soft robotics, and adaptive optics. nih.govmdpi.com

Liquid-Crystal Networks: Azobenzene-containing liquid-crystal elastomers are known to exhibit dramatic shape changes under illumination. nih.govmdpi.com Research into incorporating benzophenone-based units could lead to new classes of photo-mobile polymers (PMPs) with unique mechanical responses. The benzophenone moiety could act as a photo-trigger for phase transitions within the material. mdpi.com

Hydrogel Formulation: Photo-responsive hydrogels can be designed for applications in tissue engineering and controlled release systems. Using 2,6-dimethylbenzophenone derivatives as photoinitiators allows for the spatial and temporal control of hydrogel formation (cross-linking) through UV irradiation.

Exploration of 2,6-Dimethylbenzophenone in Green Chemical Processes

Beyond the sustainable synthesis of the compound itself, 2,6-dimethylbenzophenone can be employed as a key component in broader green chemical processes.

Future research in this area should explore:

UV Curing Technology: The use of 2,6-dimethylbenzophenone as a photoinitiator in UV-curable coatings, inks, and adhesives is a prime example of a green technology. smolecule.com These processes are often solvent-free, reducing the emission of volatile organic compounds (VOCs), and they cure rapidly at low temperatures, saving energy. Further research can optimize initiator systems for higher efficiency and for use with lower-energy light sources like LEDs.

Photocatalysis: The ability of benzophenones to absorb light and initiate chemical reactions suggests a potential role in photocatalysis. Investigations could explore its use as a sensitizer (B1316253) in reactions that would otherwise require harsh conditions or expensive metal catalysts.

Circular Economy Approaches: Research into creating sustainable catalysts from waste biomass is a growing field. biofueljournal.com Similarly, developing methods to recycle and reuse photoinitiators like 2,6-dimethylbenzophenone after the curing process would further enhance the green credentials of these technologies. The development of robust solid acid catalysts from waste sources for use in the compound's synthesis represents a circular approach. biofueljournal.comrsc.org

常见问题

Basic Research Questions

Q. What spectroscopic methods are most effective for structural characterization of 2,6-Dimethylbenzophenone?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy, particularly H and C NMR, is critical for confirming the substitution pattern and molecular structure. For example, deuterium NMR can resolve methyl group equivalence and aromatic proton environments. In solid-state NMR, magic-angle spinning (MAS) reduces line broadening caused by anisotropic interactions, enabling precise measurement of isotropic chemical shifts .

- Data Reference : In per-deuterated 4,4'-dimethylbenzophenone, deuterium spectra at 55 MHz revealed non-equivalent methyl groups and non-planar molecular conformations, validated by split methyl doublets and aromatic shift distributions .

Q. What safety protocols are essential for handling 2,6-Dimethylbenzophenone in laboratories?

- Methodological Answer : Follow GHS-compliant protocols:

Use personal protective equipment (PPE): gloves, lab coats, and eye protection .

Avoid dust generation; use HEPA-filtered vacuums for spills .

Store in dry, locked environments away from incompatible reagents .

Dispose of waste via certified hazardous waste contractors .

Q. Which physical properties of 2,6-Dimethylbenzophenone are critical for experimental design?

- Methodological Answer : Key properties include:

- Boiling point : Determines solvent compatibility and distillation conditions.

- Density : Influences phase separation in extraction protocols.

- Solubility : Guides solvent selection for synthesis and purification.

- Data Reference : While specific values for 2,6-Dimethylbenzophenone are not directly provided, analogous compounds like 4,4'-dimethylbenzophenone show similar trends in solubility and thermal stability under NMR experimental conditions .

Advanced Research Questions

Q. How can researchers resolve NMR spectral discrepancies arising from molecular conformation in 2,6-Dimethylbenzophenone?

- Methodological Answer : Non-planar conformations cause anisotropic line broadening. To address this:

Use variable-temperature NMR to assess conformational dynamics.

Apply solid-state MAS NMR to average anisotropic interactions (e.g., quadrupole couplings) .

Compare experimental shifts with density functional theory (DFT) calculations for validation.

- Data Reference : In 4,4'-dimethylbenzophenone, MAS at 55 MHz resolved aromatic isotropic shifts (0.78 ppm) and quantified quadrupole interactions (142 kHz), confirming non-planarity .

Q. What advanced approaches analyze deuterium quadrupole interactions in solid-state NMR studies of 2,6-Dimethylbenzophenone?

- Methodological Answer :

Two-field NMR : Measure deuterium shifts at multiple magnetic fields to separate quadrupole and susceptibility contributions .

Linewidth decomposition : Isolate contributions from homonuclear dipolar coupling, susceptibility, and quadrupole effects (Table IX, ).

- Data Reference : For 4,4'-dimethylbenzophenone, linewidths at 55 MHz showed susceptibility broadening (0.7–0.9 ppm) and negligible proton decoupling artifacts .

Q. How do non-planar conformations of 2,6-Dimethylbenzophenone affect its deuterium NMR chemical shifts?

- Methodological Answer : Non-planarity distorts electron distribution, altering chemical shifts. To quantify:

Use single-crystal X-ray diffraction to determine molecular geometry.

Correlate crystallographic data with NMR isotropic shifts via tensor modeling.

- Data Reference : In 4,4'-dimethylbenzophenone, aromatic shifts (0.78 ppm) and methyl group inequivalence were directly linked to a twisted molecular conformation .

Tables for Reference

| Deuterium NMR Linewidth Contributions in 4,4'-Dimethylbenzophenone |

|---|

| Contribution Type |

| Susceptibility broadening |

| Quadrupole interaction |

| Residual dipolar coupling |

| Key Safety Protocols |

|---|

| Hazard |

| Dust explosion |

| Skin/eye irritation |

| Environmental release |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。